(3-Chlorobutan-2-yl)benzene

Descripción

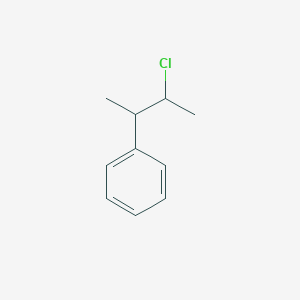

(3-Chlorobutan-2-yl)benzene is a chlorinated alkylbenzene derivative characterized by a benzene ring substituted with a butan-2-yl group bearing a chlorine atom at the third carbon of the alkyl chain. Its molecular formula is C₁₀H₁₃Cl, with a molecular weight of 168.66 g/mol. Structurally, the chlorine substituent on the butyl chain distinguishes it from other chlorinated benzenes where halogens are typically attached directly to the aromatic ring. This compound is of interest in organic synthesis and materials science due to the combined steric and electronic effects of the branched alkyl chain and chlorine substituent.

Propiedades

Fórmula molecular |

C10H13Cl |

|---|---|

Peso molecular |

168.66 g/mol |

Nombre IUPAC |

3-chlorobutan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Clave InChI |

SEUVTFCWARSJQR-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)C(C)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural and Functional Differences

The table below compares (3-Chlorobutan-2-yl)benzene with structurally related chlorinated alkylbenzenes:

- Reactivity : Chlorine on the alkyl chain (as in this compound) reduces aromatic ring activation compared to ring-substituted chlorobenzenes, making it less reactive in electrophilic substitution but more prone to nucleophilic substitution at the alkyl-Cl site.

Branched vs. Linear Alkylbenzenes

Compounds with branched alkyl chains, such as those listed in (e.g., (1-ethyloctyl)benzene, CAS 4621-36-7), exhibit distinct physicochemical properties compared to this compound:

| Property | Branched Alkylbenzenes (e.g., (1-ethyloctyl)benzene) | This compound |

|---|---|---|

| Boiling Point | Higher due to increased molecular weight | Likely lower (shorter chain) |

| Solubility | Lower in polar solvents due to hydrophobicity | Moderate (Cl adds polarity) |

| Synthetic Applications | Lubricants, surfactants | Specialty organic synthesis |

Branched alkylbenzenes are often used in industrial applications requiring thermal stability, whereas chlorinated derivatives like this compound are tailored for functional group transformations .

Heterocyclic Benzene Derivatives

highlights heterocyclic compounds such as 2-(3-Methoxyphenyl)pyrrolidine (CAS BD17366), which integrate nitrogen or oxygen into their structures. These compounds differ significantly from this compound in reactivity and application:

- Heterocycles : Exhibit enhanced pharmacological activity due to heteroatom participation in hydrogen bonding (e.g., pyrrolidine derivatives in drug design).

- Chlorinated Alkylbenzenes : Primarily serve as intermediates in synthesis, with chlorine acting as a leaving group or directing agent in further reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.